molecular formula C17H15F3N2S B2416640 N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 216774-42-4

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2416640
CAS No.: 216774-42-4
M. Wt: 336.38
InChI Key: BFDSCNDZBCODCO-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic organic compound that features a trifluoromethyl group, a phenyl ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroisoquinoline-2(1H)-carbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2S/c18-17(19,20)14-6-3-7-15(10-14)21-16(23)22-9-8-12-4-1-2-5-13(12)11-22/h1-7,10H,8-9,11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDSCNDZBCODCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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